REACTION_CXSMILES
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[C:1]1([C:7]2([C:10]#[N:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:1]1([C:7]2([CH2:10][NH2:11])[CH2:8][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1(CC1)C#N
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Name
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|
Quantity
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23 g
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Type
|
reactant
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Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 0° C. for one hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled down
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Type
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CUSTOM
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Details
|
quenched with water (23 mL)
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to afford #*1 (36 g, 72%)
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(CC1)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |